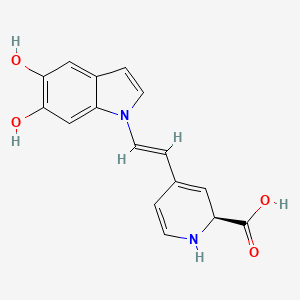
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed alkenylation reaction of vinylene carbonate with readily available vinyl triflates
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups on the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the indole moiety.
Scientific Research Applications
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of (S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the dihydropyridine ring can influence ion channels and other cellular components, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Serotonin: A neurotransmitter with an indole structure, involved in regulating mood and other physiological functions.
Uniqueness
(S)-4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)-1,2-dihydropyridine-2-carboxylic acid is unique due to its combination of an indole moiety and a dihydropyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(2S)-4-[(E)-2-(5,6-dihydroxyindol-1-yl)ethenyl]-1,2-dihydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c19-14-8-11-3-6-18(13(11)9-15(14)20)5-2-10-1-4-17-12(7-10)16(21)22/h1-9,12,17,19-20H,(H,21,22)/b5-2+/t12-/m0/s1 |
InChI Key |
LDJCIMLRCJHZEZ-PWFBRDGFSA-N |
Isomeric SMILES |
C1=CN[C@@H](C=C1/C=C/N2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
Canonical SMILES |
C1=CNC(C=C1C=CN2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















